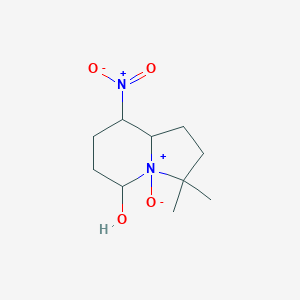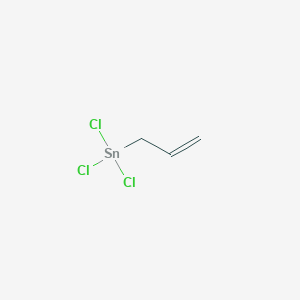
Trichloro(prop-2-en-1-yl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of a tin atom bonded to three chlorine atoms and an allyl group. It is used in various chemical reactions and has applications in organic synthesis.
Preparation Methods
Trichloro(prop-2-en-1-yl)stannane can be synthesized through several methods. One common synthetic route involves the reaction of allyl chloride with tin tetrachloride in the presence of a suitable solvent . The reaction typically proceeds under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Trichloro(prop-2-en-1-yl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The allyl group can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon bonds.
Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Trichloro(prop-2-en-1-yl)stannane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the preparation of organotin-based materials with unique properties.
Catalysis: This compound can act as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of trichloro(prop-2-en-1-yl)stannane involves its ability to form stable complexes with various substrates. The tin atom in the compound can coordinate with different ligands, facilitating various chemical transformations . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Trichloro(prop-2-en-1-yl)stannane can be compared with other organotin compounds, such as:
Tributyl(prop-1-yn-1-yl)stannane: This compound has a similar structure but with a propynyl group instead of an allyl group.
Allyltributyltin: This compound contains an allyl group bonded to a tin atom with three butyl groups.
The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo, making it a valuable reagent in organic synthesis and other applications.
Properties
CAS No. |
65317-09-1 |
|---|---|
Molecular Formula |
C3H5Cl3Sn |
Molecular Weight |
266.1 g/mol |
IUPAC Name |
trichloro(prop-2-enyl)stannane |
InChI |
InChI=1S/C3H5.3ClH.Sn/c1-3-2;;;;/h3H,1-2H2;3*1H;/q;;;;+3/p-3 |
InChI Key |
RCLQTMSHKBQDLK-UHFFFAOYSA-K |
Canonical SMILES |
C=CC[Sn](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-Methoxy-1-phenyl-1-[(E)-phenyldiazenyl]methanimine](/img/structure/B14494270.png)
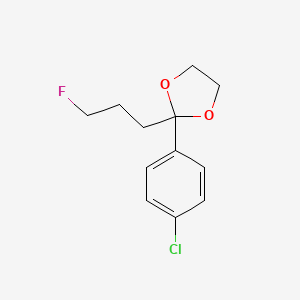
![[4-(Dimethylamino)-2-methylphenyl]ethene-1,1,2-tricarbonitrile](/img/structure/B14494284.png)
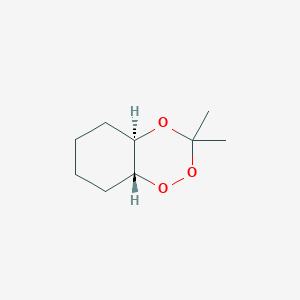
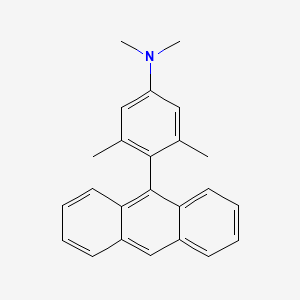

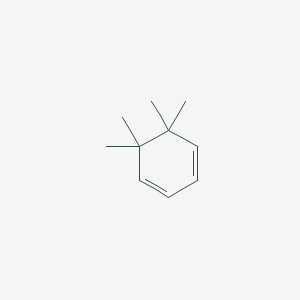
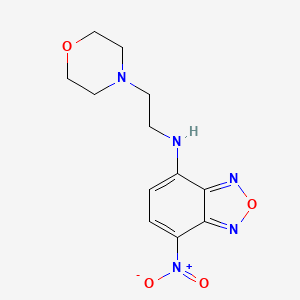
![N~1~,N~2~-Bis[(pyridin-2-yl)methyl]propane-1,2-diamine](/img/structure/B14494310.png)

